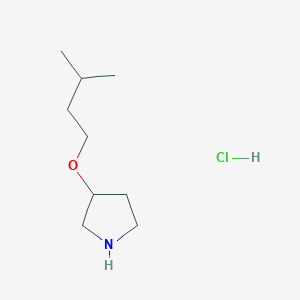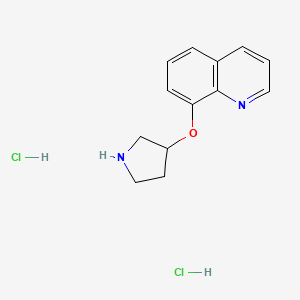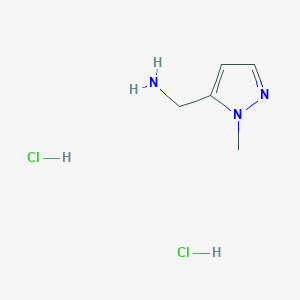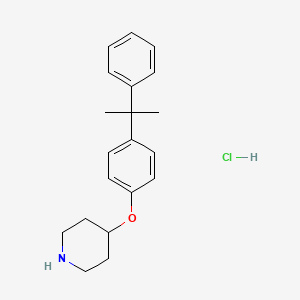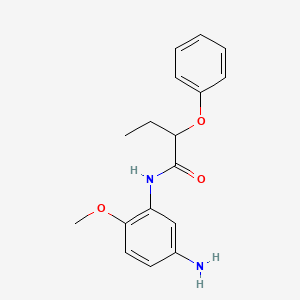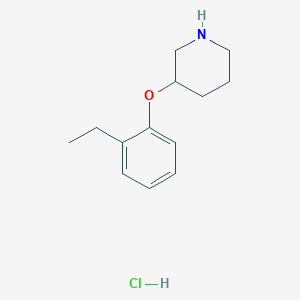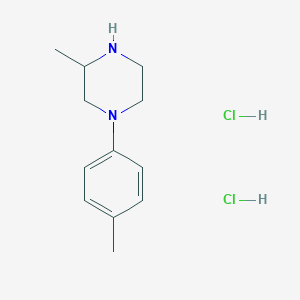
3-Methyl-1-(4-methylphenyl)piperazine;dihydrochloride
Vue d'ensemble
Description
3-Methyl-1-(4-methylphenyl)piperazine;dihydrochloride, also known as 3-MPP+ dihydrochloride, is a synthetic compound that has been used in various scientific research applications. It is a member of the piperazine family of compounds and is closely related to the psychoactive drug MDMA (ecstasy). 3-MPP+ dihydrochloride has been studied for its potential to act as a monoamine transporter inhibitor, which has the potential to be used for the treatment of depression, anxiety, and other neurological disorders. In recent years, 3-MPP+ dihydrochloride has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Applications De Recherche Scientifique
Antidepressant and Antianxiety Activities
Research has shown that certain piperazine derivatives have potential applications in treating depression and anxiety. A study by Kumar et al. (2017) synthesized novel piperazine compounds which demonstrated significant antidepressant and antianxiety effects in albino mice, as assessed by behavioral tests (Kumar et al., 2017).
Antimicrobial Properties
Piperazine derivatives have been observed to possess antimicrobial properties. Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives involving piperazine and evaluated their antimicrobial activities. Some compounds showed good or moderate activities against tested microorganisms (Bektaş et al., 2007).
Anticonvulsant and Antimicrobial Activities
Further emphasizing the diverse applications, Aytemir et al. (2004) synthesized 3-hydroxy-6-methyl-2-substituted 4H-pyran-4-one derivatives with piperazine components, revealing potential anticonvulsant and antimicrobial properties (Aytemir et al., 2004).
Anticancer Properties
Studies have explored the potential anticancer properties of piperazine derivatives. For instance, Saab et al. (2013) found that certain piperazine derivatives inhibited the proliferation of chronic myelogenous leukemia cell lines and induced erythroid differentiation (Saab et al., 2013).
Propriétés
IUPAC Name |
3-methyl-1-(4-methylphenyl)piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.2ClH/c1-10-3-5-12(6-4-10)14-8-7-13-11(2)9-14;;/h3-6,11,13H,7-9H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPDFAIBCQXSFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=CC=C(C=C2)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-(4-methylphenyl)piperazine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



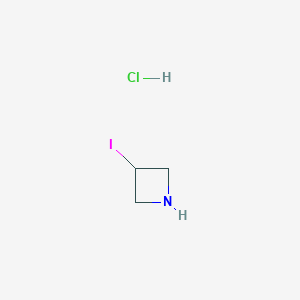
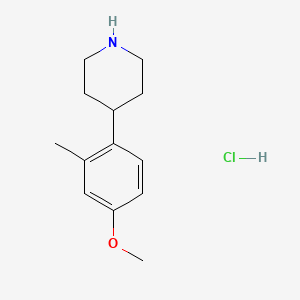
![(4-Fluoro-3'-methoxy[1,1'-biphenyl]-3-yl)-methanamine hydrochloride](/img/structure/B1391218.png)
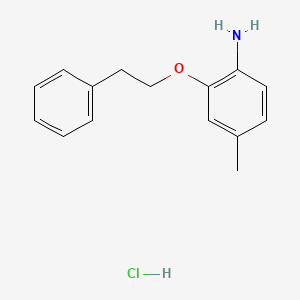
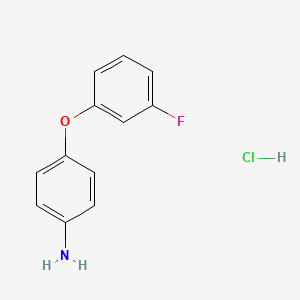
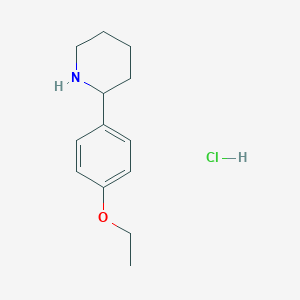
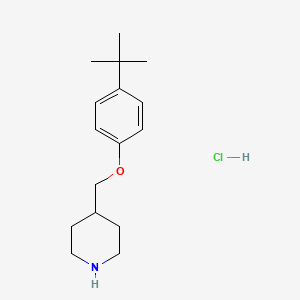
![3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1391225.png)
